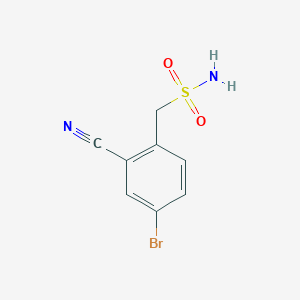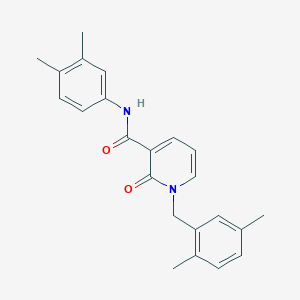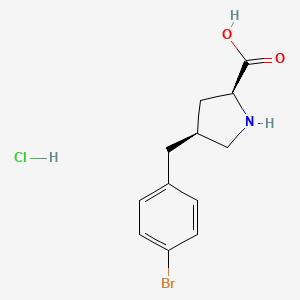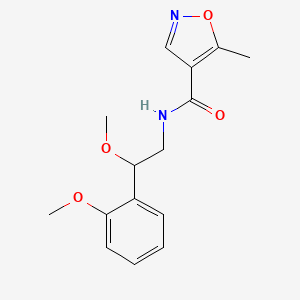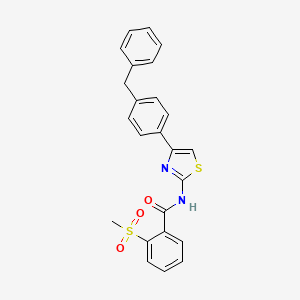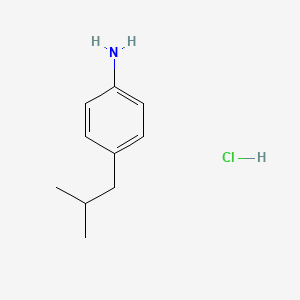
4-(2-Methylpropyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylpropyl)aniline hydrochloride is not directly studied in the provided papers. However, related compounds and their properties and reactions can give insights into the behavior of similar aniline derivatives. Aniline and its derivatives are a class of compounds that have been extensively studied due to their wide range of applications, including their use as corrosion inhibitors, in photodissociation studies, and as potential therapeutic agents .
Synthesis Analysis
The synthesis of aniline derivatives often involves the functionalization of the aniline moiety. For example, anilinomethylpropionate derivatives have been synthesized and investigated for their corrosion inhibition properties . Similarly, anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid have been optimized for their inhibitory activity against pyruvate dehydrogenase kinase . These studies suggest that the synthesis of 4-(2-Methylpropyl)aniline hydrochloride would likely involve the introduction of the 2-methylpropyl group to the aniline ring, followed by the formation of the hydrochloride salt.
Molecular Structure Analysis
The molecular structure of aniline derivatives can be analyzed using spectroscopic techniques such as FT-IR and FT-Raman, as demonstrated in the study of a pyrimidine-carbonitrile aniline derivative . The vibrational wave numbers obtained from these techniques can be used to assign vibrational bands and understand the molecular geometry. The molecular structure influences the physical and chemical properties of the compound, including its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Aniline derivatives undergo various chemical reactions, including photoisomerization and photodissociation . The study of aniline and 4-methylpyridine under UV light revealed that these compounds can isomerize to seven-membered ring isomers before dissociation. Electrochemical degradation of aniline and 4-chloroaniline has also been studied, showing that these compounds can be decomposed into nitrobenzene and other intermediates . These findings suggest that 4-(2-Methylpropyl)aniline hydrochloride could also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and reactivity . The solubility of the compound in various solvents, its melting and boiling points, and its stability under different conditions are important physical properties that can be determined experimentally. The dielectric properties and nonlinearity of aniline derivatives have been studied, indicating their potential for applications in photonic devices .
Wissenschaftliche Forschungsanwendungen
Synthesis of Polymeric Films with Fluorescent Properties
Researchers have synthesized o-hydroxy Schiff bases incorporating anil groups to create polymeric films with unique fluorescent properties. These films exhibit photochromic behavior and are promising for applications in materials science due to their large Stokes shifted emission, indicating potential in optoelectronic devices and sensors (Buruianǎ et al., 2005).
Conductivity and Morphology of Polyaniline
The oxidation of aniline hydrochloride has been utilized to prepare polyaniline with the presence of organic dyes impacting its conductivity and morphology. This process demonstrates the versatility of aniline derivatives in synthesizing conductive polymers, which are critical for the development of electronic and optoelectronic materials (Stejskal & Prokeš, 2020).
Corrosion Inhibition
Anilinomethylpropionate derivatives, related chemically to 4-(2-Methylpropyl)aniline hydrochloride, have been synthesized and investigated as corrosion inhibitors. These compounds have shown effectiveness in protecting mild steel in hydrochloric acid solutions, highlighting their significance in industrial applications to prevent corrosion (Shukla & Quraishi, 2009).
Water-soluble Polyaniline Synthesis
Research on the matrix polymerization of aniline hydrochloride in the presence of polyelectrolytes has led to the formation of water-soluble polyelectrolyte complexes. These complexes are instrumental in the advancement of water-soluble conducting polymers, which can have a broad range of applications, from sensors to environmental remediation (Boeva et al., 2010).
Adsorption Studies for Environmental Cleanup
The adsorption characteristics of aniline compounds, including derivatives of 4-(2-Methylpropyl)aniline hydrochloride, onto bifunctional polymeric adsorbents, have been studied for their potential in environmental cleanup. Such studies are crucial for designing materials capable of removing hazardous compounds from wastewater, thereby mitigating environmental pollution (Jianguo et al., 2005).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-methylpropyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)7-9-3-5-10(11)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCFJKHTXFCRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropyl)aniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

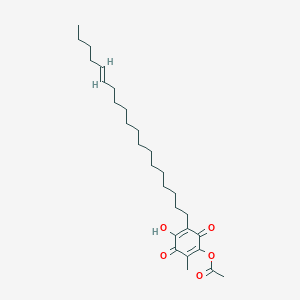
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2501059.png)
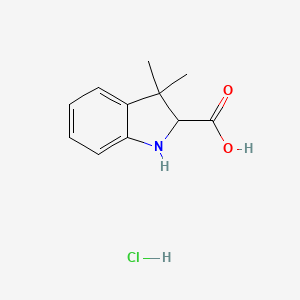
![5,6-dimethyl-7-(pyridin-2-ylmethyl)-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B2501062.png)
![3-[1-methyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2501063.png)

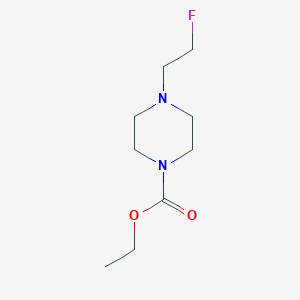
![2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2501066.png)
